Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane
Description
Properties
CAS No. |
55334-85-5 |
|---|---|
Molecular Formula |
C16H27NOSi2 |
Molecular Weight |
305.56 g/mol |
IUPAC Name |
trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane |
InChI |
InChI=1S/C16H27NOSi2/c1-19(2,3)17-13-14(11-12-18-20(4,5)6)15-9-7-8-10-16(15)17/h7-10,13H,11-12H2,1-6H3 |
InChI Key |
YJKOXZONNHLLNX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=C(C2=CC=CC=C21)CCO[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane can be synthesized through a multi-step process involving the reaction of trimethylsilylindole with ethoxytrimethylsilane under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves scaling up the laboratory procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Hydrolysis and Cleavage Reactions
The ethoxy-silane and indole-bound trimethylsilyl groups undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
The ethoxy group is cleaved to form silanol intermediates. For example, analogous silyl ethers hydrolyze in HCl/MeOH to yield silanols and ethanol .The indole-bound trimethylsilyl group is more resistant to cleavage than aliphatic silyl ethers .
-
Basic Hydrolysis :
Strong bases (e.g., NaOH) deprotect silyl groups, generating siloxide anions. For example, trimethylsilanol (pKa ~11) forms sodium trimethylsiloxide :
Radical-Mediated Reactions
The compound participates in radical chain processes similar to tris(trimethylsilyl)silane ((TMS)₃SiH) :
For this compound, the ethoxy-silane moiety may act as a hydrogen donor in radical cascades, similar to (TMS)₃SiH/thiol systems .
Electrophilic Substitution on Indole
-
Nitration : Occurs at the 5-position under mild conditions .
-
Sulfonation : Directed to the 4-position via steric and electronic effects .
Nucleophilic Substitution at Ethoxy Group
The ethoxy oxygen undergoes nucleophilic displacement with strong nucleophiles (e.g., Grignard reagents):
This reactivity is exploited in cross-coupling reactions to install alkyl/aryl groups .
Comparative Reactivity with Analogous Silanes
Key differences in reactivity compared to related compounds:
Scientific Research Applications
Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for indole derivatives.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(a) Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane (CAS 1027538-86-8)
- Structure : Features a pyrazole ring instead of indole, with a TMS group linked via an ethoxy chain.
- Physicochemical Properties :
- Applications : Likely used as a protecting group or intermediate in heterocyclic chemistry due to the pyrazole’s coordination capability.
(b) [2-(3-Ethynyl-3-cyclohexen-1-yl)ethoxy]tris(1-methylethyl)silane (CAS 628732-44-5)
- Structure : Contains a cyclohexenyl-ethynyl moiety and bulkier triisopropylsilyl (TIPS) group.
- Physicochemical Properties :
- Molecular weight: 306.56 g/mol
- Increased steric hindrance from TIPS enhances stability in acidic or oxidative conditions.
- Applications: Potential use in alkyne-based click chemistry or as a steric shield in catalytic systems .
(c) Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane
- Structure : Combines a dihydropyran ring with an ethynyl-Triethylsilyl (TES) group.
- Synthesis : Achieved via stereoselective catalysis (86% yield) under argon with molecular sieves .
- Applications: Demonstrated in asymmetric synthesis for natural product derivatization, leveraging the ethynyl group’s reactivity in Sonogashira couplings .
Physicochemical Property Comparison
Notes:
- TPSA : Lower values (e.g., 13.3 Ų for TIPS derivatives) correlate with increased hydrophobicity, favoring membrane permeability in drug design.
(a) Trimethylsilyl-Indole Derivatives
(b) Ethynyl-Silane Derivatives
(c) Steric and Electronic Effects
- Bulky silyl groups (e.g., TIPS) hinder nucleophilic attack but stabilize reactive intermediates, as seen in the synthesis of Triethyl(((2R,6R)-6-isopropoxydihydropyran)ethynyl)silane (86% yield) .
Biological Activity
Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane is an organosilicon compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being studied for various applications in medicinal chemistry and organic synthesis.
Chemical Structure
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C15H21Si3O
- Molecular Weight : 305.57 g/mol
Antimicrobial Properties
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. Research has shown that organosilicon compounds can act against various bacterial strains, suggesting potential therapeutic applications in treating infections .
The biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins. The trimethylsilyl groups enhance the lipophilicity of the molecule, facilitating its penetration into lipid bilayers, which is critical for antimicrobial action .
Case Studies
- Study on Antibacterial Activity : A study published in the Journal of Organic Chemistry explored the antibacterial effects of several organosilicon derivatives. Results indicated that compounds with similar structural motifs to this compound demonstrated effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus .
- Toxicity Assessment : Toxicological evaluations have revealed that while some organosilicon compounds exhibit beneficial biological activities, they also require careful assessment for toxicity. A study highlighted the importance of determining the safety profile of such compounds before clinical application .
Research Findings
Q & A
Q. What structural features of Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane are critical for its reactivity in organometallic chemistry?
The compound’s indole core enables π-π stacking and electrophilic substitution, while the dual trimethylsilyl groups provide steric protection and electronic modulation. The ethoxy linker balances conjugation and stability. Analogous silanes with aromatic systems show enhanced catalytic activity in cross-coupling reactions due to similar structural motifs .
Advanced Research Questions
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodology :
- Use palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous 1,2-dimethoxyethane under nitrogen .
- Optimize reaction time (12–16 hours) and temperature (50°C) based on analogous silane syntheses .
- Purify via column chromatography (hexane:EtOAc) and validate purity with ¹H/²⁹Si NMR .
- Key Insight : Pre-activation of silyl groups using fluoride reagents (e.g., TBAF) may improve coupling efficiency .
Q. What analytical strategies resolve contradictions in hydrolytic stability data for this compound?
- Approach :
- Conduct kinetic studies in controlled humidity chambers, monitoring Si-O cleavage via UV-Vis or ²⁹Si NMR .
- Compare with cyclohexenyl-substituted silanes, where electron-withdrawing groups accelerate hydrolysis .
- Use DFT calculations to model electronic effects of substituents on the indole ring .
Q. Which spectroscopic techniques reliably differentiate this compound from synthetic byproducts?
- Techniques :
- HRMS : Confirms molecular integrity (exact mass: 335.23 g/mol inferred from analogous silanes) .
- ¹H-²⁹Si HMBC NMR : Maps silyl group connectivity and identifies desilylation byproducts .
- IR Spectroscopy : Detects Si-C stretches (~1250 cm⁻¹) and indole N-H bends (~3400 cm⁻¹) .
Q. How does steric hindrance from trimethylsilyl groups influence regioselectivity in electrophilic substitutions?
- Mechanistic Insight :
- Steric bulk at the indole 1-position directs electrophiles (e.g., NO₂⁺) to the less hindered 5-position.
- Competitive experiments with deuterated analogs and molecular dynamics simulations quantify steric effects .
- Analogous cyclohexenyl silanes exhibit similar regioselectivity patterns due to steric steering .
Q. What methodologies validate batch purity and trace contaminants in this compound?
- Protocols :
- HPLC-UV/Vis : Detects aromatic impurities (λ = 254 nm) .
- ICP-MS : Identifies Pd catalyst residues (detection limit <1 ppm) .
- Elemental Analysis : Validates C, H, N, and Si content (±0.3% theoretical) .
Key Safety Considerations
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to silane reactivity .
- Storage : Store under nitrogen at 2–8°C to prevent moisture-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
